3',5'-cyclic CMP(1-)
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O7P- |
|---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one |
InChI |
InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/p-1/t4-,6-,7-,8-/m1/s1 |
InChI Key |
WCPTXJJVVDAEMW-XVFCMESISA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-] |
Origin of Product |
United States |
Historical Trajectory of 3 ,5 Cyclic Cmp Research
Early Hypotheses on Second Messenger Function (Pre-1970s)
The concept of cyclic pyrimidine (B1678525) nucleotides, including cCMP, acting as second messengers emerged as early as 1965. d-nb.info This hypothesis was put forward following the well-established roles of cAMP and cGMP in cellular signaling. d-nb.info The proposition that cCMP could also be a signaling molecule was a logical extension of the then-current understanding of cyclic nucleotide function. d-nb.info The initial excitement was rooted in the idea that a broader family of cyclic nucleotides might be involved in regulating cellular processes.
Identification of cCMP-Hydrolyzing Phosphodiesterase Activities in Mammalian Tissues (circa 1960s)
A significant early piece of evidence supporting the potential role of cCMP as a second messenger was the identification of enzymes in mammalian tissues that could hydrolyze it. d-nb.info The discovery of cCMP-hydrolyzing phosphodiesterase (PDE) activities suggested that cells possessed the machinery to regulate the levels of this cyclic nucleotide, a hallmark of a signaling molecule. d-nb.info The presence of these enzymes implied that cCMP could be synthesized and degraded in a controlled manner, analogous to cAMP and cGMP. d-nb.info
Initial Reports of Extracellular Effects on Cell Proliferation (circa 1970s)
In the 1970s, some studies reported that extracellularly applied cCMP could influence cell proliferation. d-nb.infopsu.edu These initial findings were promising, as they suggested a potential physiological role for cCMP in controlling cell growth and division. d-nb.infopsu.edu However, a significant challenge to the field arose when these effects on cell proliferation could not be consistently reproduced by other researchers. d-nb.info This lack of reproducibility cast doubt on the initial observations and the proposed biological functions of extracellular cCMP.
Methodological Challenges and Subsequent Research Decline (Post-1970s)
The progress of cCMP research was significantly hampered by substantial methodological problems following the initial reports. d-nb.inforesearcher.life One of the major issues was the questionable methodology used to propose the existence of a specific cytidylyl cyclase, the enzyme responsible for synthesizing cCMP. d-nb.info Furthermore, attempts to identify cCMP using techniques like fast atom bombardment mass spectrometry were not sufficiently accurate to provide unequivocal confirmation of its presence and structure. d-nb.inforesearcher.life These significant technical limitations led to a general abandonment of the cCMP field for a considerable period. d-nb.inforesearcher.life
Renewed Interest Stimulated by Bacterial Cytidylyl Cyclase Activity Discoveries (2000s onwards)
A turning point for cCMP research came in the 2000s with the discovery that certain bacterial "adenylyl" cyclase toxins also possessed cytidylyl cyclase activity. d-nb.inforesearcher.life Specifically, research on CyaA from Bordetella pertussis and the edema factor from Bacillus anthracis revealed that these enzymes could synthesize cCMP. d-nb.inforesearcher.liferesearchgate.net This finding was crucial as it provided a clear, verifiable enzymatic source of cCMP, reigniting interest in its potential biological roles. d-nb.inforesearcher.life These bacterial toxins became important tools for studying the effects of cCMP in cellular systems. researchgate.net
Resurgence of the Cyclic Pyrimidine Nucleotide Field
The discovery of bacterial cytidylyl cyclases, coupled with the development of highly sensitive and specific analytical techniques such as HPLC-MS/MS, has led to a resurgence in the study of cyclic pyrimidine nucleotides, including cCMP. d-nb.info These modern methods allow for the unequivocal detection and quantification of cNMPs in cells and tissues, overcoming the methodological hurdles that previously plagued the field. d-nb.info As a result, researchers are now better equipped to re-evaluate the presence, regulation, and functions of cCMP in various biological systems. d-nb.info
Biosynthesis and Formation Pathways
Cytidylyl Cyclase-Mediated Synthesis
The enzymatic synthesis of 3',5'-cyclic CMP is catalyzed by a class of enzymes known as cytidylyl cyclases. These enzymes facilitate the conversion of cytidine (B196190) 5'-triphosphate (CTP) into 3',5'-cyclic CMP. nih.gov
Certain bacterial toxins are notable for their ability to synthesize not only cyclic AMP (cAMP) but also other cyclic nucleotides, including 3',5'-cyclic CMP. researchgate.netacs.orgnih.gov This broader substrate specificity has been observed in toxins from Bordetella pertussis and Bacillus anthracis. researchgate.netacs.orgnih.gov
Bordetella pertussis CyaA Toxin : The CyaA toxin from Bordetella pertussis, the causative agent of whooping cough, is a bifunctional protein that acts as both a hemolysin and an adenylate cyclase. uniprot.org Research has demonstrated that CyaA also possesses cytidylyl cyclase activity, enabling it to convert CTP to 3',5'-cyclic CMP. researchgate.netacs.orgnih.gov This activity is dependent on calmodulin for activation. mdpi.com
Bacillus anthracis Edema Factor (EF) : Edema Factor is a component of the anthrax toxin produced by Bacillus anthracis. uniprot.orgplos.org While primarily known as a potent adenylate cyclase, EF also exhibits cytidylyl cyclase activity, contributing to the synthesis of 3',5'-cyclic CMP from CTP. researchgate.netacs.orgnih.govresearchgate.net This broader substrate specificity suggests that the toxic effects of EF may be mediated by multiple cyclic nucleotides. researchgate.net
The identity of the cyclic nucleotides produced by these bacterial toxins, including 3',5'-cyclic CMP, has been confirmed using methods such as high-performance liquid chromatography and mass spectrometry. nih.gov
The existence and identity of a specific mammalian cytidylyl cyclase have been subjects of scientific debate and investigation for decades. d-nb.infonih.gov Early studies in the 1970s proposed the existence of a distinct cCMP-forming cytidylyl cyclase in mammalian tissues. nih.govuni-regensburg.de These initial reports suggested that mammalian tissues could synthesize 3',5'-cyclic CMP from CTP, with the enzymatic activity being optimal in the presence of manganese or iron at a neutral pH. nih.gov
However, the methodologies used in these early studies have been questioned, and the definitive identification of a dedicated mammalian cytidylyl cyclase has remained elusive. d-nb.infonih.govuni-regensburg.de The field has been hampered by methodological challenges and a lack of specific biochemical tools. d-nb.infonih.gov While some evidence points to the possibility of cCMP production in mammalian cells, the precise enzymatic source is still unclear. uni-regensburg.de It has been suggested that known adenylyl and guanylyl cyclases might exhibit a low level of cytidylyl cyclase activity. d-nb.info For instance, soluble guanylyl cyclase has been shown to catalyze the formation of several cyclic nucleotides, including cCMP, in vitro. sci-hub.se
The table below summarizes the key enzymes involved in the synthesis of 3',5'-cyclic CMP.
| Enzyme/Toxin | Organism | Substrate | Product | Activator |
| CyaA Toxin | Bordetella pertussis | CTP | 3',5'-cyclic CMP | Calmodulin |
| Edema Factor (EF) | Bacillus anthracis | CTP | 3',5'-cyclic CMP | Calmodulin |
| Putative Cytidylyl Cyclase | Mammalian Tissues | CTP | 3',5'-cyclic CMP | Manganese/Iron |
Non-Enzymatic Formation Pathways
In addition to enzymatic synthesis, 3',5'-cyclic CMP can be formed through non-enzymatic chemical reactions, particularly under conditions thought to be relevant to prebiotic chemistry.
Studies have shown that short oligonucleotides can be formed from nucleotide precursors in a template-free, non-enzymatic manner under dehydrating conditions. plos.orgnih.govresearchgate.net This process, which involves the oligomerization of cyclic nucleotides, has been demonstrated for 3',5'-cyclic CMP. researcher.life Specifically, 3',5'-cyclic CMP can undergo non-enzymatic dimerization and trimerization under dry conditions when subjected to proton or UV irradiation. researcher.life This reaction is thought to proceed through the stacking of the cyclic monomers followed by a series of transphosphorylation reactions. researcher.life
Another significant non-enzymatic pathway for the formation of 3',5'-cyclic nucleotides involves the use of carbodiimides as condensing agents. mdpi.com Research has demonstrated that 3',5'-cyclic nucleotides can be produced in good yield through the intramolecular cyclization of 5'-phosphorylated nucleosides in the presence of carbodiimides, particularly in a formamide-based environment at elevated temperatures. researchgate.netnih.govtheses.cz This method has been shown to be effective for the synthesis of 3',5'-cyclic AMP and 3',5'-cyclic GMP, and historical studies suggest a similar potential for 3',5'-cyclic CMP, with a reported yield of 56%. rcin.org.pl
The table below outlines the conditions for the non-enzymatic formation of 3',5'-cyclic CMP.
| Formation Pathway | Conditions | Reactants |
| Oligomerization | Dry, Proton or UV irradiation | 3',5'-cyclic CMP |
| Carbodiimide-Assisted Cyclization | Elevated temperature, Formamide | 5'-phosphorylated cytidine, Carbodiimide |
Enzymatic Degradation and Metabolism
Regulation of cCMP Levels by Cellular Proliferation Status
Emerging evidence indicates that intracellular concentrations of cCMP are linked to the proliferative state of the cell. nih.gov In studies involving cultured cells, it was observed that arresting cell growth led to a preferential decrease in the cellular levels of cCMP and cUMP when compared to the levels of cAMP and cGMP. nih.gov This finding suggests that the production or stability of cCMP is dependent on factors associated with active cell proliferation, which are typically supplied by serum in culture media. nih.gov Furthermore, some research has explored the downstream effects of cCMP on signaling pathways related to cell growth, such as the mitogen-activated protein kinase (MAPK) pathway, hinting at a role for cCMP in regulating cellular proliferation. plos.org Conversely, other studies have shown that cCMP can induce apoptosis (programmed cell death), a process counter to proliferation, in certain cell lines like S49 mouse lymphoma cells. nih.gov This suggests that the effect of cCMP on cell fate may be highly context- and cell-type-dependent.
Cellular Signaling and Molecular Mechanisms
Role as a Second Messenger Molecule
Structurally analogous to the well-characterized second messengers cAMP and cGMP, 3',5'-cyclic CMP (cCMP) is recognized as a cyclic nucleotide with significant roles in cellular signaling. encyclopedia.pub It is implicated as a second messenger that transmits intracellular signals, thereby regulating a variety of biological processes including cell growth and differentiation. encyclopedia.pub
Presence in Various Cultured Cell Types and Human Urine
The existence of cCMP has been documented in several biological contexts. Early research identified cCMP in extracts from Leukemia L-1210 cells. researchgate.net More recent studies have confirmed its presence and identified it as a binding partner for specific proteins in various cultured mammalian cell lines, including the human epithelial cell line HeLa and the mouse macrophage cell line J774. frontiersin.org Furthermore, material that is radioimmunoreactive for cCMP has been detected in human urine, suggesting it is a metabolite in humans. researchgate.net The presence of cCMP across these different biological samples underscores its potential role in mammalian physiology.
Table 1: Documented Presence of 3',5'-Cyclic CMP in Biological Samples
| Sample Type | Cell/Tissue of Origin | Finding |
| Cultured Cells | Leukemia L-1210 | Isolated from cell extracts. researchgate.net |
| Cultured Cells | HeLa (Human Epithelial) | Identified as a ligand for PKA regulatory subunits. frontiersin.org |
| Cultured Cells | J774 (Mouse Macrophage) | Identified as a ligand for PKA regulatory subunits. frontiersin.org |
| Biofluid | Human Urine | Detection of cCMP radioimmunoreactive material. researchgate.net |
Regulation by Serum Factors
While the regulation of other cyclic nucleotides, such as 3',5'-cyclic AMP (cAMP), by serum factors is well-documented, with serum deprivation leading to increased intracellular cAMP levels in fibroblast cultures, direct evidence for the regulation of 3',5'-cyclic CMP by serum factors is not established in the available scientific literature. semanticscholar.orgpnas.orgnih.gov
Evidence for Distinct Biological Roles in Mammals and Plants
Evidence suggests that cCMP may have distinct biological functions in mammals and plants, sometimes contrasting with those of cAMP.
In mammals, cCMP has been shown to initiate the growth of Leukemia L-1210 cells in vitro, a role that differs from the growth-inhibitory effects often associated with high levels of cAMP in various cell types. researchgate.netpnas.org The production of cCMP by certain bacterial adenylyl cyclase toxins and by soluble guanylyl cyclase further supports its function as a second messenger in mammalian systems. frontiersin.org
In the plant kingdom, the role of cyclic nucleotides has been a subject of extensive research. encyclopedia.pubannualreviews.orgresearchgate.net While much focus has been on cAMP and cGMP, evidence for cCMP is emerging. semanticscholar.organnualreviews.org Reports indicate that cCMP is particularly abundant in the meristematic tissues of plants, which are characterized by rapidly dividing cells. Additionally, cCMP has been detected in the leaves of tomato plants. frontiersin.org However, other studies did not detect cCMP in the leaf tissue of Arabidopsis thaliana, suggesting that its presence and role may vary between different plant species or tissues.
cCMP-Binding Proteins and Effectors
The signaling actions of cCMP are mediated through its interaction with specific effector proteins. A primary target identified for cCMP is the cAMP-dependent protein kinase (PKA).
Binding to Regulatory Subunits of cAMP-Dependent Protein Kinase (PKA)
Recent research has provided direct evidence that cCMP binds to the regulatory subunits of PKA. frontiersin.org PKA is a holoenzyme that, in its inactive state, is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. researchgate.net Using cCMP agarose (B213101) matrices as an affinity chromatography tool, studies have successfully identified the regulatory subunits RIα and RIIα of PKA as cCMP-binding proteins in lysates from both HeLa and J774 cells. frontiersin.org The binding was shown to be specific, as it was competitively inhibited by the presence of free cCMP. frontiersin.org
Table 2: Identified 3',5'-Cyclic CMP Binding Proteins
| Identified Protein | Protein Family/Type | Cell Line(s) |
| PKA RIα | Regulatory Subunit of cAMP-Dependent Protein Kinase | HeLa, J774 frontiersin.org |
| PKA RIIα | Regulatory Subunit of cAMP-Dependent Protein Kinase | HeLa frontiersin.org |
Dissociation of Regulatory and Catalytic Subunits
The binding of cCMP to the PKA regulatory subunits is functionally significant, as it leads to the activation of the enzyme. It has been demonstrated that the interaction between cCMP and the RIα and RIIα subunits causes the dissociation of the regulatory subunits from the catalytic subunits. frontiersin.org This dissociation unblocks the active sites of the catalytic subunits, releasing them in their active monomeric form. annualreviews.orgresearchgate.net Once freed, the active catalytic subunits can phosphorylate their downstream protein substrates, thus propagating the cellular signal initiated by cCMP. frontiersin.orgresearchgate.net
Subsequent Protein Phosphorylation
The binding of 3',5'-cyclic cytidine (B196190) monophosphate (cCMP) to certain protein kinases initiates a cascade of phosphorylation events. While cCMP is known to activate cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), the specific downstream protein targets of this activation are a subject of ongoing research. nih.gov Activation of these kinases by cCMP leads to the transfer of a phosphate (B84403) group from ATP to serine or threonine residues on specific substrate proteins. nih.gov
One of the key downstream targets of PKA activation is the transcription factor cAMP response element-binding protein (CREB). nih.govreactome.org Phosphorylation of CREB at serine-133 is a critical step in activating gene transcription. nih.govreactome.orgspandidos-publications.com This phosphorylation can be mediated directly by PKA. nih.govspandidos-publications.com Studies have shown that elevated levels of cyclic AMP (cAMP), a structural analog of cCMP, can induce CREB phosphorylation through PKA. nih.govreactome.org Given that cCMP also activates PKA, it is inferred that it can trigger a similar phosphorylation cascade, ultimately influencing gene expression through CREB. plos.org However, it is important to note that some cellular effects of cCMP, such as apoptosis induction, can occur independently of PKA activity. nih.govresearchgate.net
Identification of Specific Regulatory Subunits (e.g., RIα, RIIα)
The primary intracellular receptors for cAMP, and by extension cCMP, are the regulatory (R) subunits of PKA. plos.org PKA exists as a tetrameric holoenzyme composed of two regulatory subunits and two catalytic (C) subunits. The binding of a cyclic nucleotide to the R subunits causes a conformational change, leading to the dissociation of the active C subunits. There are two major types of PKA, designated as type I (PKA I) and type II (PKA II), which are distinguished by their respective regulatory subunits, RI and RII. Each of these has α and β isoforms (RIα, RIβ, RIIα, RIIβ). nih.gov
Research has specifically identified the regulatory subunits RIα and RIIα of PKA as binding proteins for cCMP. plos.orgnih.gov Using cCMP agarose matrices for affinity chromatography, both RIα and RIIα were successfully isolated from various cell lysates, including those from HeLa, HEK293, and HL-60 cells. plos.org This binding was shown to be specific, as the presence of free cCMP competed with the matrices and prevented the binding of the regulatory subunits. plos.org These findings were corroborated by mass spectrometry analysis of the proteins that bound to the cCMP affinity matrices. plos.org The identification of RIα and RIIα as direct targets for cCMP confirms that PKA can serve as a key effector protein for cCMP signaling in mammalian cells. plos.orgnih.gov
Potential Interactions with Other Cyclic Nucleotide Receptor Proteins (e.g., CRP proteins in bacteria)
In bacteria, a primary receptor for cAMP is the Catabolite Repressor Protein (CRP), also known as the cAMP Receptor Protein (CAP). frontiersin.orgnih.govuniprot.org The binding of cAMP to CRP induces a conformational change in the protein, enabling it to bind to specific DNA sequences and regulate the transcription of over 300 genes. frontiersin.orguniprot.org This regulation is central to processes like carbon catabolite repression. nih.gov
While the interaction between cAMP and CRP is well-established, the potential for 3',5'-cyclic CMP to interact with CRP is less clear but plausible. CRP proteins belong to a large family of transcriptional regulators that possess a conserved cyclic nucleotide-binding (cNMP) domain. frontiersin.orgnih.gov Although CRP from Escherichia coli shows a preference for cAMP, some CRP orthologs and other cNMP-binding proteins in bacteria have been shown to bind other cyclic nucleotides, such as cGMP. nih.govembopress.org For instance, the CRP-like protein Clr from Sinorhizobium meliloti can be activated by both cAMP and cGMP. nih.gov Recently, a cyclic pyrimidine (B1678525) receptor protein, PycTIR, has been identified in bacterial anti-phage defense systems, which specifically recognizes cUMP, demonstrating that bacterial receptor proteins have evolved to bind cyclic pyrimidine nucleotides. nih.gov Given the structural similarity of the cNMP-binding domain across different bacterial proteins and the ability of some to bind various cyclic nucleotides, it is conceivable that under certain conditions or in specific bacterial species, CRP or its orthologs could interact with cCMP. frontiersin.orgpnas.orgresearchgate.net However, direct evidence and the physiological relevance of such an interaction require further investigation.
Downstream Cellular Effects
Influence on Cell Proliferation (Historical Context)
The role of cyclic nucleotides in controlling cell proliferation has been a topic of research for decades. Early studies in the 1970s established that cyclic nucleotides, particularly cAMP and cGMP, have significant, often opposing, effects on cell division. annualreviews.org Historically, elevated intracellular levels of cAMP were generally associated with the inhibition of cell proliferation in various cell types. annualreviews.org For instance, adding cAMP to cultures of human diploid fibroblasts was found to inhibit DNA synthesis. annualreviews.org
The discovery of 3',5'-cyclic CMP in leukemia L-1210 cells in the mid-1970s provided a new dimension to this field of study. uark.edu Initial research suggested that cCMP might play a role in promoting cell growth. In one study, the addition of cCMP was found to reverse the growth inhibition caused by cAMP in L-1210 cell cultures. uark.edu This led to the early hypothesis that cCMP could act as a positive signal for cell proliferation, potentially counteracting the inhibitory effects of cAMP. uark.edu Furthermore, changes in the pools of pyrimidine nucleotides have been observed to be dependent on the cell cycle, suggesting a regulatory role for these molecules in cell division. nih.govnih.gov While these early findings provided a historical context for the involvement of cCMP in cell proliferation, more recent studies have revealed a more complex role, including the induction of apoptosis. pancreapedia.org
Induction of Apoptosis by Membrane-Permeable cCMP Analogs (e.g., cCMP-acetoxymethylester)
A significant downstream effect of 3',5'-cyclic CMP is the induction of apoptosis, or programmed cell death. Because cCMP itself does not readily cross the cell membrane, researchers have utilized membrane-permeable analogs to study its intracellular effects. A key analog in this research is cCMP-acetoxymethylester (cCMP-AM). nih.govresearchgate.net Once inside the cell, esterases cleave the acetoxymethylester group, releasing the active cCMP. biolog.de
Studies have demonstrated that cCMP-AM can effectively induce apoptosis in various cancer cell lines. nih.govresearchgate.net For example, in mouse lymphoma S49 cells and human erythroleukemia (HEL) cells, treatment with cCMP-AM led to a reduction in viable cells and the initiation of apoptosis. nih.govresearchgate.net The mechanism of this apoptosis induction involves the intrinsic, or mitochondrial, pathway, characterized by changes in the mitochondrial membrane potential and the release of cytochrome c. nih.govresearchgate.net Furthermore, in some cell lines, cCMP-AM has been shown to activate the endoplasmic reticulum (ER) stress pathway of apoptosis. nih.gov The pro-apoptotic effect appears to be specific to the cCMP analog, as other cyclic nucleotide analogs like cAMP-AM and cGMP-AM did not have the same effect in certain experimental setups. nih.gov
Independence from Protein Kinase A
A crucial aspect of the apoptosis induced by cCMP analogs is its independence from the canonical PKA signaling pathway. While cCMP is capable of activating PKA, studies using specific cell lines and experimental conditions have shown that PKA activation is not required for the pro-apoptotic effects of cCMP-AM. nih.govresearchgate.netresearchgate.net
Data Tables
Table 1: Effects of cCMP-AM on Apoptosis in Different Cell Lines
| Cell Line | Compound | Effect | Pathway Implicated | PKA Dependence | Reference(s) |
| S49 Mouse Lymphoma | cCMP-AM | Induces apoptosis | Intrinsic, ER Stress | Independent | nih.gov |
| S49kin- Mouse Lymphoma | cCMP-AM | Induces apoptosis | Not specified | Independent | nih.gov |
| Human Erythroleukemia (HEL) | cCMP-AM | Induces apoptosis, reduces viable cells | Intrinsic | Independent | researchgate.net |
| Human Myelogenous Leukemia (K-562) | cCMP-AM | No apoptosis induction | N/A (rapid export) | Not applicable | researchgate.net |
Table 2: Investigated Proteins and their Interaction with 3',5'-cyclic CMP
| Protein | Type | Interaction/Role | Key Findings | Reference(s) |
| Protein Kinase A (PKA) | Serine/Threonine Kinase | Effector Protein | Activated by cCMP, but not required for cCMP-induced apoptosis in some models. | nih.govplos.org |
| PKA Regulatory Subunit Iα (RIα) | Regulatory Subunit | Binding Protein | Identified as a specific binding partner for cCMP. | plos.orgnih.gov |
| PKA Regulatory Subunit IIα (RIIα) | Regulatory Subunit | Binding Protein | Identified as a specific binding partner for cCMP. | plos.orgnih.gov |
| CREB | Transcription Factor | Downstream Target | Phosphorylated by PKA upon activation, a potential downstream event of cCMP signaling. | nih.govnih.gov |
| Catabolite Repressor Protein (CRP) | Transcriptional Regulator | Potential Interaction | No direct evidence for cCMP binding, but structural similarities to other cNMP-binding proteins suggest potential. | frontiersin.orgnih.gov |
Intrinsic and Mitochondria-Dependent Pathway
The compound 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) is a key regulator of the intrinsic pathway of apoptosis, a programmed cell death process orchestrated by the mitochondria. nih.gov The elevation of intracellular cAMP is often associated with pro-apoptotic signaling, particularly in cancer cells like leukemia. oncotarget.comnih.gov Evasion of apoptosis is a hallmark of cancer, and some malignancies achieve this by actively expelling cAMP from the cytoplasm. oncotarget.com
The inhibition of this cAMP efflux has been shown to trigger the mitochondrial apoptotic pathway. nih.gov This results in the accumulation of intracellular cAMP, which in turn leads to the depolarization of the mitochondrial membrane and the subsequent activation of effector caspases, such as caspase-3 and caspase-7. oncotarget.comnih.gov Studies in acute myeloid leukemia (AML) models have demonstrated that compounds that block cAMP efflux induce these characteristic features of intrinsic apoptosis. oncotarget.com The process is dependent on the synthesis of cAMP, as blocking its production with an adenylyl cyclase inhibitor can reduce the apoptotic effects. oncotarget.comnih.gov
Furthermore, the cAMP signaling pathway is directly implicated in the expression of other proteins involved in apoptosis. For instance, in rat mesangial cells, cAMP stimulation leads to an increase in the mRNA levels of the rat inhibitor of apoptosis protein (RIAP1), which modulates apoptosis by inhibiting caspases. nih.gov This regulation occurs through the protein kinase A (PKA) and NF-κB pathways. nih.gov In some contexts, cAMP can also act synergistically with other agents, like glucocorticoids, to induce apoptosis in T cells. oup.com While less studied, other cyclic nucleotides such as 2',3'-cAMP have also been shown to induce depolarization of the mitochondrial membrane and subsequent apoptosis. asm.org
Table 1: Effects of cAMP on the Intrinsic and Mitochondria-Dependent Apoptotic Pathway
| Experimental Model | Effect of Increased Intracellular cAMP | Key Findings | Reference(s) |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) Cells | Induction of apoptosis | Inhibition of cAMP efflux leads to mitochondrial depolarization and caspase activation. | oncotarget.comnih.gov |
| Rat Mesangial Cells | Upregulation of RIAP1 mRNA | Regulation occurs via PKA and NF-κB signaling pathways. | nih.gov |
| Murine T cells | Synergistic induction of apoptosis | Acts in concert with glucocorticoids to cause programmed cell death. | oup.com |
| Rat Liver Cells & Oligodendrocytes | Apoptosis Induction | Increased levels of 2',3'-cAMP cause mitochondrial membrane depolarization. | asm.org |
Cell Cycle Alterations
The intracellular concentration of 3',5'-cyclic adenosine monophosphate (cAMP) is intricately linked to the regulation of the cell division cycle. semanticscholar.org Fluctuations in cAMP levels are observed at different phases of the cell cycle, and experimental manipulation of these levels can cause significant alterations in cell cycle progression. rupress.orgsemanticscholar.org
In synchronized HeLa cells, cAMP levels are typically at their lowest during mitosis (M phase) and reach their peak during late G1 or early S phase. rupress.orgsemanticscholar.org The deliberate elevation of cAMP levels during the S or G2 phases has been shown to cause a cell cycle arrest in G2, which can last for as long as 10 hours, and also lengthens the M phase. rupress.orgsemanticscholar.org Conversely, once cells have reached metaphase, an increase in cAMP can accelerate the completion of mitosis. rupress.orgsemanticscholar.org
The effect of cAMP on cell cycle progression can be cell-type specific. While elevated cAMP often inhibits cell proliferation, the specific phase of arrest can vary. semanticscholar.orgsigmaaldrich.com For example, in chemically transformed L929 cells, adenine (B156593) nucleotides like cAMP have been found to block cells in the S-phase. psu.edu In many fibroblast cell lines, an increase in intracellular cAMP is associated with the inhibition of cell growth, often causing an arrest in the G1 phase. pnas.org This relationship is highlighted by observations that the intracellular cAMP concentration increases when serum levels are reduced below the minimum required for cell growth. pnas.org In contrast, studies in Novikoff rat hepatoma cells have shown reciprocal fluctuations between cAMP and cGMP, with cAMP levels being highest in G1 and lowest during mitosis, while cGMP levels show the opposite pattern. pnas.org
Table 2: Observed Effects of Elevated cAMP on Cell Cycle Progression in Different Cell Lines
| Cell Line | Phase of Arrest/Effect | Key Observation | Reference(s) |
|---|---|---|---|
| HeLa Cells | G2 Arrest | Elevation of cAMP during S or G2 phase causes arrest in G2. | rupress.orgsemanticscholar.org |
| L929 Cells | S Phase Block | Treatment with cAMP blocks cells in the S-phase. | psu.edu |
| Fibroblasts (e.g., 3T3) | G1 Arrest / Growth Inhibition | High cAMP levels correlate with growth inhibition, often in G1. | pnas.org |
| Novikoff Hepatoma Cells | Fluctuation | cAMP levels peak in G1 and are lowest in mitosis, reciprocal to cGMP. | pnas.org |
Role of Membrane Penetration for Intracellular Effects
The ability of 3',5'-cyclic adenosine monophosphate (cAMP) and its analogs to exert intracellular effects is fundamentally dependent on their ability to cross the plasma membrane and accumulate within the cell. semanticscholar.org Native cAMP is a charged molecule and does not readily penetrate the cell membrane. scbt.com To overcome this, researchers often employ chemically modified, membrane-permeant derivatives to study cAMP-mediated signaling pathways. scbt.comnih.gov
One of the most common early derivatives was Dibutyryl-cAMP, which has enhanced membrane permeability due to its butyryl groups, facilitating its uptake into cells where it can activate protein kinases. scbt.com More recently, other derivatives have been synthesized to offer different properties. For example, cAMP acetoxymethyl ester (cAMP/AM) is a membrane-permeant version of native cAMP that is rapidly degraded by intracellular esterases, making it ideal for studying transient cAMP signals. nih.gov In contrast, other analogs like Sp-5,6-DCl-cBIMPS are resistant to degradation by phosphodiesterases (the enzymes that break down cAMP), leading to more sustained activation of cAMP-dependent pathways. nih.gov The potency of these derivatives can vary significantly; for instance, in activating Cl- secretion in T84 colon cancer cells, the EC50 values for cAMP/AM, N6,O2'-dibutyryl-cAMP/AM, and Sp-5,6-DCl-cBIMPS were 60 µM, 0.7 µM, and 3 µM, respectively. nih.gov
The intracellular concentration of cAMP is not only governed by its synthesis and degradation but also by its transport across the cell membrane. oncotarget.com Some cells, particularly cancer cells, have mechanisms to actively pump cAMP out of the cell, which serves as a survival mechanism to evade cAMP-induced apoptosis. oncotarget.comnih.gov This efflux is mediated by transporters such as the Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4). nih.gov Therefore, the study of membrane penetration also includes understanding these efflux systems, as their inhibition is a potential therapeutic strategy to increase intracellular cAMP levels and trigger cell death in malignant cells. oncotarget.com
Biological Significance Across Organisms
Role in Bacterial Immunityelsevierpure.comnih.govbiolog.de
While the roles of 3′,5′-cyclic adenosine (B11128) monophosphate (cAMP) and 3′,5′-cyclic guanosine monophosphate (cGMP) as second messengers are well-established across all domains of life, the biological function of cyclic pyrimidines like 3',5'-cyclic CMP (cCMP) remained unclear for a long time elsevierpure.comnih.gov. Recent research has now firmly established that cCMP, along with 3',5'-cyclic UMP (cUMP), acts as a critical second messenger in bacterial immunity against viral infections, specifically from bacteriophages elsevierpure.comnih.gov.
Upon phage infection, a specific family of bacterial enzymes, known as pyrimidine (B1678525) cyclases, are activated to synthesize cCMP and cUMP elsevierpure.comnih.gov. These molecules then function as signaling messengers to activate immune effector proteins, which carry out an antiviral response to protect the bacterial population elsevierpure.comnih.govnih.gov. This discovery assigns a clear and vital biological function to cCMP as an immunity signaling molecule within bacteria elsevierpure.comnih.gov.
The defense systems that utilize cCMP are denoted as Pycsar (pyrimidine cyclase system for antiphage resistance) elsevierpure.comnih.gov. These systems are widespread in prokaryotes and consist of a pyrimidine cyclase enzyme and at least one additional effector gene, which is essential for the anti-phage defense elsevierpure.comnih.gov.
| Component | Function in Pycsar System | Key Characteristics |
|---|---|---|
| Pyrimidine Cyclase (PycC) | Synthesizes cCMP upon phage infection. | Shows selectivity for pyrimidine substrates like CTP. elsevierpure.comnih.gov |
| 3',5'-cyclic CMP (cCMP) | Acts as a second messenger. | Activates effector proteins to initiate an immune response. elsevierpure.comnih.gov |
| Effector Protein | Executes the anti-phage response. | Can cause membrane impairment or NAD+ depletion, leading to abortive infection. nih.gov |
| Anti-Pycsar Nuclease (Apyc1) | Phage-encoded counter-defense enzyme. | Specifically degrades cCMP to neutralize the bacterial defense. nih.govelsevierpure.com |
The specificity of the Pycsar defense pathway is a key feature of its function. The effector proteins within a given Pycsar system often exhibit high specificity for the cyclic pyrimidine molecule produced by their cognate cyclase enzyme nih.gov. For instance, experiments have shown that adding chemically synthesized cCMP to the growth medium of bacteria expressing a specific Pycsar system can induce growth arrest, demonstrating that the toxicity is inflicted by the system's effector following activation by cCMP nih.gov. In the same system, the addition of cUMP did not cause toxicity, suggesting that the effector is specific to the cCMP molecule nih.gov.
This specificity is crucial for a controlled and effective immune response. However, phages have co-evolved to overcome this defense. The discovery of anti-Pycsar proteins like Apyc1, a metal-dependent cyclic NMP phosphodiesterase, reveals a direct countermeasure nih.govelsevierpure.com. Apyc1 uses relaxed specificity to target and hydrolyze Pycsar's cyclic pyrimidine signals, including cCMP, thereby blocking the activation of the downstream effector proteins and protecting the phage from the bacterial defense system nih.govelsevierpure.comharvard.edu. The stability of cCMP in uninfected bacterial lysates contrasts sharply with its rapid degradation upon infection with phages carrying these evasion proteins, highlighting the ongoing evolutionary arms race between bacteria and their viruses nih.govelsevierpure.com.
Presence and Potential Roles in Eukaryotic Cellselsevierpure.comnih.govnih.gov
The presence of 3',5'-cyclic CMP has been reported in multiple eukaryotic organisms and cell types elsevierpure.comnih.gov. Unlike in bacteria, where it has a clearly defined role in immunity, its function in eukaryotes is not yet well understood and remains an area of active investigation nih.govnih.gov. It has been hypothesized that cCMP could be involved in diverse processes such as development and apoptotic cell death, but definitive evidence for specific biological roles is still emerging nih.gov.
The capacity for cCMP synthesis in mammalian tissues was identified decades ago. Early studies demonstrated that mammalian tissues can synthesize cCMP through the enzymatic conversion of cytidine (B196190) 5'-triphosphate (CTP) by an enzyme named cytidylate cyclase nih.gov. This established that mammals are capable of producing not only cAMP and cGMP but also cCMP nih.gov.
More recent advancements in analytical techniques, particularly mass spectrometry, have enabled the sensitive detection of cCMP in various animal cells nih.gov. Despite its confirmed presence, it has been debated whether cCMP has specific biological functions or if it is merely a by-product of the non-specific activity of adenylate and guanylate cyclases nih.gov. The discovery of highly specific pyrimidine cyclases in bacteria suggests that dedicated cCMP signaling pathways could also exist in mammals, but the key components and functions of such pathways are yet to be fully elucidated.
| Organism/System | Evidence of cCMP | Known/Potential Role |
|---|---|---|
| Bacteria | Synthesized by pyrimidine cyclases upon phage infection. elsevierpure.comnih.gov | Second messenger in Pycsar anti-phage immunity. elsevierpure.comnih.govbiolog.de |
| Mammals | Detected in various tissues and cells; synthesized by cytidylate cyclase. nih.govnih.gov | Biological role is unclear; hypothesized roles in development and apoptosis are under investigation. nih.gov |
| Plants | Largely uncharacterized; research dominated by cAMP and cGMP. nih.govfrontiersin.org | Potential roles in growth, development, and stress responses, analogous to other cyclic nucleotides, are yet to be explored. nih.govnih.gov |
In plant biology, research on cyclic nucleotides has predominantly focused on cAMP and cGMP, which are recognized as important signaling molecules in processes like growth, development, and responses to biotic and abiotic stress nih.govfrontiersin.orgnih.gov. The validation of a functional cAMP-dependent signaling system in higher plants has spurred great interest in the diverse roles of these molecules nih.govnih.gov.
Currently, the presence and specific functions of cCMP in plant systems are not well-documented. The complex architecture of cyclic nucleotide-dependent pathways in plants is far from being fully understood, with many of the key enzymes and target proteins remaining unidentified nih.govnih.gov. While there is extensive knowledge on how cAMP and cGMP affect targets like cyclic nucleotide-gated channels (CNGCs) to modulate ion fluxes, similar pathways involving cCMP have not been characterized nih.govfrontiersin.org. Future research is needed to determine if plants possess specific cytidylate cyclases and what role, if any, cCMP plays in the intricate signaling networks that govern plant life.
Research Methodologies and Analytical Approaches
Detection and Quantification
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a cornerstone for the analysis of cyclic nucleotides, including 3',5'-cCMP. nih.govmdpi.com This powerful technique combines the separation capabilities of HPLC with the high specificity and sensitivity of mass spectrometry, enabling the accurate measurement of low-level analytes in complex biological matrices. nih.govmdpi.com
The primary advantages of HPLC-MS/MS in the analysis of 3',5'-cCMP are its exceptional sensitivity, selectivity, and speed. nih.gov The use of techniques like multiple reaction monitoring (MRM) allows for highly specific detection, minimizing interference from other molecules. researchgate.net This is crucial for distinguishing 3',5'-cCMP from its isomers, such as 2',3'-cCMP, which may be present in biological samples. researchgate.net Modern ultra-high performance liquid chromatography (UHPLC) systems can achieve rapid analysis times, often under four minutes, without compromising separation quality. researchgate.netnih.gov The sensitivity of these methods can reach the picomolar to nanomolar range, which is essential for quantifying the typically low physiological concentrations of 3',5'-cCMP. nih.govresearchgate.net
A significant challenge in the analysis of 3',5'-cCMP from biological sources is the "matrix effect." nih.govnih.gov This phenomenon refers to the alteration of ionization efficiency for the target analyte due to the presence of co-eluting, interfering compounds from the sample matrix, such as salts and phospholipids (B1166683). nih.govfrontiersin.org Matrix effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gove-b-f.eu For instance, phospholipids in biological extracts can ionize competitively with the analytes of interest, thereby reducing the sensitivity and reproducibility of the measurement. nih.gov Careful sample preparation and the use of appropriate internal standards are critical to mitigate these effects. nih.gove-b-f.eu
Effective extraction of 3',5'-cCMP from biological tissues and cells is a critical first step for accurate analysis. A commonly employed method involves the use of acids like trichloroacetic acid (TCA) or perchloric acid to precipitate proteins and extract small molecules. researchgate.netnih.govpsu.eduresearchgate.netumich.edu The process typically involves homogenizing the tissue sample in cold TCA, followed by centrifugation to separate the acid-soluble supernatant containing the cyclic nucleotides from the protein pellet. researchgate.netpsu.eduumich.edu Subsequent purification steps, such as solid-phase extraction (SPE), may be used to further remove interfering substances before HPLC-MS/MS analysis. nih.gov For example, a study on rat tissues utilized perchlorate (B79767) extraction followed by a series of chromatographic purification steps to isolate 3',5'-cCMP. nih.govnih.gov
To ensure high precision and accuracy in quantification, especially in the presence of matrix effects, internal standards (IS) are indispensable. nih.gov An ideal internal standard is a compound that is structurally similar to the analyte but isotopically distinct, allowing it to be distinguished by the mass spectrometer. Stable isotope-labeled analogs of cyclic nucleotides, such as ¹³C- and ¹⁵N-labeled cAMP and cGMP, are often used. nih.gov These standards are added to the sample at a known concentration before the extraction process. nih.gov By comparing the signal of the analyte to the signal of the internal standard, variations in extraction recovery and ionization efficiency can be corrected, leading to more reliable and accurate quantification. mdpi.comspectroscopyonline.com For instance, 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) has been used as an internal standard because it is not naturally present in mammalian cells and shares structural similarities with other cyclic nucleotides. mdpi.com
N'-Methylanthraniloyl-(MANT-)Labeled Nucleotides for Fluorescence Detection
An alternative to mass spectrometry-based detection is the use of fluorescently labeled nucleotides. N'-methylanthraniloyl (MANT) derivatives of cyclic nucleotides, including MANT-cCMP, offer a sensitive method for detection based on fluorescence. nih.gov These labeled compounds are substrates for various phosphodiesterases (PDEs), the enzymes that hydrolyze cyclic nucleotides. nih.govresearchgate.net Upon cleavage by a PDE, the fluorescence properties of the MANT group change significantly, allowing for the direct and continuous monitoring of enzymatic activity. nih.govresearchgate.net This method provides a valuable tool for studying the kinetics of enzymes that interact with 3',5'-cCMP and for screening potential inhibitors. nih.govresearchgate.net
Analysis of Substrate Specificity and Kinetics of PDEs
Determining the substrate specificity and kinetic parameters (K_m and V_max) of various PDE isoforms for 3',5'-cyclic CMP is essential for identifying the specific enzymes responsible for its degradation. Research has shown that while many PDEs hydrolyze cAMP and cGMP, only a select few exhibit significant activity towards 3',5'-cyclic CMP. researchgate.netnih.gov
Two primary types of PDEs have been identified with activity towards 3',5'-cyclic CMP: a cCMP-specific phosphodiesterase and a multifunctional phosphodiesterase. nih.gov The cCMP-specific PDE, purified from rat liver, demonstrates absolute specificity for 3',5'-cyclic CMP, distinguishing it from other known PDEs. nih.gov In contrast, multifunctional PDEs can hydrolyze a broader range of cyclic nucleotides, including 2',3'- and 3',5'-cAMP, cUMP, cGMP, and cCMP. researchgate.net
Kinetic studies have been instrumental in characterizing these enzymes. For instance, a cCMP-specific PDE isolated from rat liver was found to have a K_m of 9.0 mM for 3',5'-cyclic CMP. nih.gov More recent investigations using highly sensitive techniques like HPLC-MS/MS have identified PDE7A1 as an enzyme that hydrolyzes 3',5'-cyclic CMP with a K_m value of 135 ± 19 µM and a V_max approximately six-fold higher than that for cAMP. researchgate.net These findings highlight PDE7A as a high-velocity, low-affinity enzyme for 3',5'-cyclic CMP. researchgate.net
The table below summarizes the kinetic parameters of some PDEs for 3',5'-cyclic CMP.
| PDE Isoform | Source | K_m (µM) | V_max (nmol/min/mg) | Reference |
| cCMP-specific PDE | Rat Liver | 9000 | Not specified | nih.gov |
| PDE7A1 | Recombinant | 135 ± 19 | 745 ± 27 | researchgate.net |
Application in PDE Inhibitor Studies
The use of 3',5'-cyclic CMP in PDE inhibitor studies helps to characterize the selectivity and mechanism of action of potential therapeutic compounds. creative-enzymes.com By measuring the inhibition of 3',5'-cyclic CMP hydrolysis, researchers can identify inhibitors that target specific PDE isoforms.
For example, studies have shown that the hydrolysis of 3',5'-cyclic CMP by cCMP-specific PDEs is not inhibited by methylxanthines, a common class of non-selective PDE inhibitors. uark.edu This distinguishes them from the PDEs that degrade purine-based cyclic nucleotides. uark.edu Conversely, some inhibitors have been found to affect the hydrolysis of other cyclic nucleotides while having no effect on 3',5'-cyclic CMP degradation. For instance, the PDE9 inhibitor BAY 73-6691 was shown to inhibit PDE9A-catalyzed cUMP hydrolysis, but 3',5'-cyclic CMP itself was not hydrolyzed by PDE9A at a concentration of 3 µM, though it did inhibit cUMP hydrolysis at higher concentrations (≥100 µM). nih.govresearchgate.net
These studies are critical for developing selective PDE inhibitors and for understanding the complex regulatory networks involving multiple cyclic nucleotides.
Radioimmunoassays (Historical and Comparative Context)
Historically, radioimmunoassays (RIAs) were a primary method for quantifying cyclic nucleotides, including 3',5'-cyclic CMP. uark.edutandfonline.com The development of RIAs for 3',5'-cyclic CMP occurred around 1978-1979. karger.com These assays are based on the principle of competitive binding, where a radiolabeled form of 3',5'-cyclic CMP (e.g., ³H-cCMP) competes with the unlabeled 3',5'-cyclic CMP in a sample for a limited number of binding sites on a specific antibody. nih.gov
The production of antibodies required conjugating a modified form of 3',5'-cyclic CMP, typically 2'-O-succinyl-3',5'-cyclic CMP, to a carrier protein like human serum albumin to make it antigenic. nih.govportlandpress.com However, a significant challenge with early RIAs was the cross-reactivity of the antibodies with other cyclic nucleotides and related compounds. tandfonline.comportlandpress.com This often led to ambiguous results and the detection of "immunoreactive material" that did not always co-chromatograph with authentic 3',5'-cyclic CMP. tandfonline.comnih.gov To address this, more refined protocols were developed, incorporating chromatographic separation steps prior to the RIA to remove cross-reacting substances. tandfonline.comportlandpress.com For instance, a trilayer chromatography column was designed to separate 3',5'-cyclic CMP from other interfering compounds. tandfonline.com Despite these improvements, the inherent limitations of RIAs, including the potential for cross-reactivity and the use of radioactive materials, have led to their gradual replacement by more specific and sensitive methods like mass spectrometry.
Protein Binding Assays (Historical and Comparative Context)
Protein binding assays represent another historical method for the quantification of cyclic nucleotides, first developed for cAMP. nih.govumich.edu This technique relies on the competition between the cyclic nucleotide in a sample and a radiolabeled standard for binding to a specific binding protein, often a protein kinase. nih.gov The amount of bound radiolabeled nucleotide is inversely proportional to the concentration of the unlabeled nucleotide in the sample. The nucleotide-protein complex is typically separated from the unbound nucleotide by filtration through a cellulose (B213188) ester filter. nih.gov
While this method was sensitive for its time, its application to 3',5'-cyclic CMP was less straightforward due to the need for a specific and high-affinity binding protein for 3',5'-cyclic CMP, analogous to the cAMP-dependent protein kinase used for cAMP assays. nih.gov The discovery and characterization of specific 3',5'-cyclic CMP-binding proteins were crucial for the potential development of such assays. researchgate.net However, like RIAs, protein binding assays faced challenges with specificity and have largely been superseded by more advanced analytical techniques.
Ultraviolet (UV) Detection in HPLC
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the separation and quantification of nucleotides, including 3',5'-cyclic CMP. nih.govnih.gov This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). As the separated compounds elute from the column, they pass through a UV detector, which measures their absorbance at a specific wavelength. nih.gov Cyclic nucleotides typically exhibit maximum UV absorbance around 250-275 nm. nih.gov
The primary advantage of HPLC-UV is its ability to separate 3',5'-cyclic CMP from other nucleotides and cellular components that might interfere with quantification. nih.gov However, for accurate quantification, the analyte must be well-resolved from other co-eluting compounds that absorb at the same wavelength. biorxiv.org The sensitivity of UV detection can also be a limiting factor when analyzing samples with very low concentrations of 3',5'-cyclic CMP. nih.gov To enhance sensitivity and specificity, HPLC is often coupled with more advanced detectors like mass spectrometers. waters.com
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV and MS detectors
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of HPLC that is particularly well-suited for the separation of highly polar compounds like nucleotides. qut.edu.au In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. nih.govresearchgate.net This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of polar analytes between this layer and the bulk mobile phase. nih.govresearchgate.net
Coupling HILIC with both UV and mass spectrometry (MS) detectors provides a powerful analytical platform. biorxiv.org HILIC effectively separates polar analytes, while the UV detector provides quantitative data and the MS detector offers highly selective detection and structural confirmation based on the mass-to-charge ratio of the analytes. biorxiv.orgwaters.com This combination is particularly valuable for analyzing complex biological samples where multiple nucleotides and their isomers may be present. qut.edu.auacs.org
Application for Bacterial Nucleotide Pools
The HILIC-UV-MS approach has been successfully applied to the analysis of nucleotide pools in bacteria. biorxiv.org This is crucial for understanding bacterial physiology and signaling, as the intracellular concentrations of nucleotides can change rapidly in response to environmental cues. biorxiv.org A comprehensive method using HILIC with zwitterionic columns coupled to UV and MS detectors allows for the reliable detection and quantification of over 25 different nucleotides and related molecules, including 3',5'-cyclic CMP, from bacterial extracts. biorxiv.org This methodology involves rapid sample preparation, including filtration and cold acidic extraction, to preserve the integrity of the unstable nucleotide molecules. biorxiv.org The ability to accurately measure the levels of 3',5'-cyclic CMP alongside other nucleotides provides valuable insights into its potential regulatory roles in bacterial cells.
Strategies for Studying cCMP Interactions and Effects
The elucidation of the biological roles of 3',5'-cyclic CMP (cCMP) and its interactions with cellular components necessitates a variety of specialized research methodologies. These techniques are designed to overcome the challenges associated with studying this relatively low-abundance cyclic nucleotide, from its delivery into cells to the identification of its binding partners and the characterization of its downstream effects.
Use of Membrane-Permeable cCMP Analogs (e.g., cCMP-AM)
A significant hurdle in studying the intracellular effects of cCMP is its inherent inability to efficiently cross the cell membrane due to its negative charge. To circumvent this, researchers utilize membrane-permeable analogs, most notably the acetoxymethyl ester of cCMP (cCMP-AM). nih.govmdpi.com This lipophilic prodrug can diffuse across the cell membrane, and once inside the cell, endogenous esterases cleave the acetoxymethyl group, releasing the active cCMP. nih.gov
The utility of cCMP-AM has been demonstrated in various studies. For instance, it has been shown to induce apoptosis in mouse lymphoma cells and human erythroleukemia (HEL) cells. nih.govnih.gov In these studies, cCMP itself was biologically inactive when applied externally, highlighting the necessity of the membrane-permeable analog to elicit intracellular effects. nih.gov The effects of cCMP-AM are often compared with those of other cyclic nucleotide-AM analogs (e.g., cAMP-AM, cGMP-AM) to assess the specificity of the observed cellular responses. nih.govnih.gov However, it is noted that the applicability of cNMP-AMs can be cell-type dependent, potentially due to differences in chemical stability or cellular metabolism. mdpi.com
Table 1: Studies Utilizing Membrane-Permeable cCMP Analogs
| Cell Line | Analog Used | Observed Effect | Reference |
| S49 Mouse Lymphoma | cCMP-AM | Induction of apoptosis | nih.gov |
| Human Erythroleukemia (HEL) | cCMP-AM | Reduced cell viability, induced apoptosis | nih.gov |
| Human Myelogenous Leukemia (K-562) | cCMP-AM | No induction of apoptosis (due to rapid export) | nih.gov |
Affinity Chromatography (e.g., cCMP-agarose) for Protein Binding Studies
Identifying the proteins that physically interact with cCMP is crucial for understanding its signaling pathways. Affinity chromatography is a powerful technique for this purpose. nih.govresearchgate.net This method involves immobilizing cCMP onto a solid support, typically agarose (B213101) beads, to create a "bait" that can capture potential binding proteins from cell or tissue lysates. biolog.denih.gov
Several cCMP-agarose matrices have been developed, with the cCMP molecule linked to the agarose via different positions, such as the 2'-O-ribosyl group (2'-AHC-cCMP-agarose) or the 4-NH group of the pyrimidine (B1678525) ring (4-AH-cCMP-agarose). researchgate.netnih.gov This variation in linkage can influence the accessibility of the ligand to proteins. nih.gov Cell lysates are incubated with the cCMP-agarose beads, and after washing away non-specifically bound proteins, the captured proteins are eluted and identified, often by immunoblotting or mass spectrometry. nih.govscienceopen.com To ensure the specificity of the binding, control experiments are performed, such as competition assays where free cCMP is added to the lysate to compete with the immobilized cCMP for binding to the target proteins. nih.govnih.gov
This approach has successfully identified several cCMP-binding proteins, including the regulatory subunits of cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), as well as A-kinase anchoring protein 9 (AKAP9). nih.govnih.govscienceopen.com
Table 2: Examples of Proteins Identified by cCMP Affinity Chromatography
| Protein Identified | Cell/Tissue Lysate Source | cCMP-Agarose Used | Reference |
| PKA RIα | HeLa cells | 2'-AHC-cCMP-agarose, 4-AH-cCMP-agarose | nih.gov |
| PKA, cGKI, cGKII | Murine tissues | 4-AH-cCMP-agarose | nih.gov |
| AKAP9 (Yotiao) | A549 cells, HeLa cells, mouse lung tissue | cCMP-agarose | scienceopen.com |
MALDI-ToF Mass Spectrometry for Oligomerization Product Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a key analytical technique for characterizing the products of cCMP oligomerization. nih.govdtic.mil This soft ionization method is well-suited for analyzing large, non-volatile biomolecules like oligonucleotides without causing significant fragmentation. bruker.com In a typical MALDI-ToF experiment, the sample is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. The ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. bruker.com
MALDI-ToF MS can provide precise molecular weight information, allowing for the determination of the length and composition of oligomers. researchgate.net This technique has been instrumental in studying the non-enzymatic oligomerization of cyclic nucleotides, a process of interest in prebiotic chemistry. plos.org While studies have detailed the non-enzymatic oligomerization of 3',5'-cyclic AMP, the principles are applicable to cCMP. plos.org The mass spectrum reveals a series of peaks, with the mass difference between adjacent peaks corresponding to the mass of a single nucleotide monomer, confirming the presence of oligomers. nih.gov
Denaturing PAGE for Oligomerization Product Characterization
Denaturing polyacrylamide gel electrophoresis (PAGE) is another fundamental technique used to separate and visualize oligomerization products based on their size. qiagen.com This method is particularly useful for analyzing short oligonucleotides. biorxiv.org The "denaturing" aspect, typically achieved by including urea (B33335) in the gel and heating the samples, ensures that the oligonucleotides are in a linear conformation and migrate through the gel matrix primarily based on their chain length. thermofisher.comnih.gov
In the context of cCMP oligomerization, denaturing PAGE allows researchers to resolve oligomers that differ by a single nucleotide unit. biorxiv.orgnih.gov The reaction products are loaded onto the gel, and an electric field is applied. Smaller oligomers migrate faster through the gel than larger ones. The separated oligomers can then be visualized using methods like staining (e.g., with methylene (B1212753) blue) or, if a fluorescently labeled primer is used, by scanning the gel with an appropriate imager. qiagen.combiorxiv.org This technique provides a clear visual representation of the distribution of oligomer lengths produced in a reaction. researchgate.net
Q & A
Q. What statistical frameworks are suitable for analyzing dose-response relationships in cCMP-mediated signaling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
